5-(2,1,3-benzothiadiazole-5-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Description
The compound 5-(2,1,3-benzothiadiazole-5-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a tricyclic heterocyclic molecule featuring a fused nitrogen-containing ring system. Its core structure comprises a 1,5,9-triazatricyclo[8.4.0.03,8]tetradeca backbone, substituted at position 5 with a 2,1,3-benzothiadiazole-5-carbonyl group and at position 13 with a fluorine atom.
Synthetic routes for analogous tricyclic systems often involve condensation reactions between heterocyclic precursors and aldehyde derivatives.
Properties
IUPAC Name |
5-(2,1,3-benzothiadiazole-5-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN5O2S/c19-11-2-4-16-20-13-5-6-23(9-12(13)18(26)24(16)8-11)17(25)10-1-3-14-15(7-10)22-27-21-14/h1-4,7-8H,5-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPOHAIZJIPGIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)C4=CC5=NSN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,1,3-benzothiadiazole-5-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiadiazole core, followed by the introduction of the triazatricyclo framework and the fluorine atom. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
5-(2,1,3-Benzothiadiazole-5-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can modify the compound’s structure by adding hydrogen atoms or removing oxygen atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with altered functional groups.
Scientific Research Applications
Chemistry
In chemistry, 5-(2,1,3-benzothiadiazole-5-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Researchers may explore its effects on various biological pathways and its potential as a treatment for specific diseases.
Industry
In industry, the compound could be used in the development of new materials with unique properties, such as advanced polymers, coatings, and electronic materials.
Mechanism of Action
The mechanism of action of 5-(2,1,3-benzothiadiazole-5-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets and pathways. The benzothiadiazole moiety and the fluorine atom may play crucial roles in binding to target proteins or enzymes, modulating their activity and leading to various biological effects. The triazatricyclo framework may also contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]benzothiadiazepines (Compound 3)
- Key Features: Combines a triazolo ring with a benzothiadiazepine system. Synthesized via condensation of 4-amino-3-mercapto-1,2,4-triazoles and 2-chloro-5-nitrobenzaldehyde .
- Comparison : Lacks the fluorinated substituent and benzothiadiazole-carbonyl group present in the target compound. The absence of fluorine may reduce metabolic stability, while the nitro group in the precursor could influence reactivity.
5-Thia-2,7,9-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one
- Molecular Formula : C₈H₅N₃OS .
- CAS No.: 88482-79-3.
- Key Features: A smaller tricyclic system with a thiazolo-imidazo-pyridine framework. No benzothiadiazole or fluorine substituents.
- Comparison : Simpler structure with lower molecular weight (191.21 g/mol vs. estimated >350 g/mol for the target compound), likely resulting in higher solubility but reduced binding affinity for complex biological targets.
Physicochemical and Pharmacological Properties
Functional Implications of Structural Differences
- Fluorine at Position 13: The electron-withdrawing nature of fluorine improves metabolic stability and membrane permeability compared to non-fluorinated analogues like Compound 3 .
- This group is absent in the simpler 5-thia-triazatricyclo compound, which may limit its pharmacological scope .
- Tricyclic Core Size: The target compound’s larger tricyclic system ([8.4.0.03,8] vs. [6.4.0.02,6]) provides more surface area for non-covalent interactions, possibly increasing binding affinity but reducing solubility.
Research Findings and Limitations
- Synthesis Challenges : While the target compound’s synthesis may mirror methods used for Compound 3 , the incorporation of fluorine and benzothiadiazole-carbonyl groups likely requires specialized reagents or protective strategies.
- Biological Data Gap: No direct pharmacological data for the target compound are available in the provided evidence. Insights are extrapolated from structural analogues, highlighting the need for empirical studies.
Biological Activity
5-(2,1,3-benzothiadiazole-5-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic compound that has garnered attention due to its potential biological activities. This compound is part of a larger class of benzothiadiazole derivatives known for their diverse pharmacological properties.
Chemical Structure and Properties
The compound features a unique tricyclic structure with multiple functional groups that contribute to its biological activity. The presence of the benzothiadiazole moiety is significant as it is often associated with various biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃F₃N₅S |
| Molecular Weight | 355.36 g/mol |
| CAS Number | 2034507-53-2 |
| Solubility | Soluble in DMSO and DMF |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may function as an inhibitor of certain enzymes or receptors involved in critical cellular processes.
- Anticancer Activity : Preliminary studies suggest that the compound exhibits significant anticancer properties by inducing apoptosis in cancer cells through the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways.
- Antimicrobial Effects : The compound has shown promising results against various bacterial strains, potentially acting by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
- Fluorescent Probes : The benzothiadiazole component allows for the development of fluorescent probes for live-cell imaging, enhancing visualization techniques in biological research .
Case Studies
- Anticancer Studies : In a study published in Bioorganic & Medicinal Chemistry Letters, derivatives of benzothiadiazole were tested against human cancer cell lines. The results indicated that compounds similar to this compound exhibited cytotoxic effects with IC50 values in the low micromolar range .
- Antimicrobial Activity : Another study evaluated the antimicrobial properties of various benzothiadiazole derivatives against Gram-positive and Gram-negative bacteria. The findings revealed effective inhibition zones indicating potential use as antimicrobial agents .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be standardized?
Methodological Answer:
- Begin with Pd-catalyzed cross-coupling reactions (e.g., using bis(triphenylphosphine)palladium dichloride) to assemble the benzothiadiazole core .
- Optimize solvent systems (e.g., Et₃N/THF mixtures) and reflux durations (e.g., 48 hours) to enhance yield .
- Purify intermediates via recrystallization (ethanol) or silica gel chromatography, monitoring progress with TLC .
Q. Which spectroscopic techniques are critical for structural elucidation?
Methodological Answer:
Q. What in vitro models are suitable for initial cytotoxicity profiling?
Methodological Answer:
- Screen against human cell lines (e.g., HepG2 for hepatic toxicity) using MTT assays, with exposure times ≥72 hours .
- Include positive controls (e.g., doxorubicin) and normalize results to solvent-only treatments .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Conduct comparative bioassays under standardized conditions (pH 7.4, 37°C) to minimize environmental variability .
- Perform meta-analyses of existing data, focusing on dose-response relationships and cell-type specificity .
- Validate mechanisms using knockout models or siRNA silencing to isolate target pathways .
Q. How to design experiments assessing environmental fate and transformation products?
Methodological Answer:
Q. What strategies mitigate instability during synthesis or storage?
Methodological Answer:
Q. How to validate target engagement in complex biological systems?
Methodological Answer:
- Use surface plasmon resonance (SPR) to measure binding kinetics with purified targets (e.g., kinases) .
- Apply cellular thermal shift assays (CETSA) to confirm target interaction in live cells .
Q. What computational approaches predict interactions with novel targets?
Methodological Answer:
Q. How to assess purity and identify synthetic byproducts?
Methodological Answer:
Q. How to address discrepancies between computational predictions and experimental bioactivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
